(R)-Metoprolol-d7
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
274.41 g/mol |
Nom IUPAC |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
Clé InChI |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthesis Strategies for (R)-Metoprolol-d7
Deuteration Approaches
Deuterium incorporation typically occurs at metabolically labile positions to slow metabolic pathways. For this compound, deuterium is introduced into the isopropylamine group or methoxyethyl chain, depending on the precursor design.
Key Considerations :
- Use of deuterated reagents ensures isotopic specificity.
- Reaction temperatures must be tightly controlled to prevent racemization.
Chiral Resolution
Racemic metoprolol-d7 is resolved into enantiomers via chiral chromatography or diastereomeric salt formation.
Table 1: Chiral Resolution Methods
Mechanistic Insight :
- Diastereomeric salts exploit differences in solubility between enantiomers.
- Chiral HPLC provides direct enantiomeric quantification but is less scalable.
Purification and Isolation
Crystallization and Drying
Purification involves solvent-mediated crystallization to exclude impurities:
| Step | Conditions | Outcome |
|---|---|---|
| Crystallization | This compound in ethanol/water (70:30) at 10–25°C | High-purity crystals (>99%) |
| Drying | Vacuum drying at 50–70°C | Remove residual solvents |
Analytical Validation :
Analytical Characterization
Challenges and Optimization
Deuterium Retention
Deuterium at β1-receptor sites may be lost during metabolism, but synthetic retention is critical:
Analyse Des Réactions Chimiques
Oxidation Reactions
(R)-Metoprolol-d7 undergoes oxidation to form metabolites and oxides, a process central to its metabolic studies. Key reagents and conditions include:
-
Potassium permanganate (KMnO₄) : Oxidizes the compound to hydroxylated derivatives, facilitating tracking of metabolic pathways.
-
Hydrogen peroxide (H₂O₂) : Used in controlled conditions to study oxidative stability.
These reactions are monitored via Raman spectroscopy and multivariate analysis to ensure precise endpoint determination without calibration samples.
Metabolic Pathways
The compound’s metabolism involves enzymatic reactions primarily mediated by CYP2D6 and, to a lesser extent, CYP3A4 . Major pathways include:
| Reaction Type | Enzyme | Contribution | Products |
|---|---|---|---|
| α-Hydroxylation | CYP2D6 | ~80% | Hydroxylated metabolites |
| O-Demethylation | CYP2D6 | ~15% | Demethylated derivatives |
| N-Dealkylation | CYP3A4 | <5% | Dealkylated fragments |
Deuterium incorporation enhances metabolic stability, reducing first-pass hepatic metabolism compared to non-deuterated metoprolol .
Synthetic Reactions
The synthesis of this compound involves deuterium integration via:
-
Catalytic hydrogenation : Epichlorohydrin intermediates react with deuterium gas (D₂) to replace hydrogen atoms at specific positions.
-
Chiral resolution : Racemic mixtures are separated using chiral chromatography or diastereomeric salt formation.
Key steps from metoprolol succinate synthesis (adapted for deuterium) :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Phenolic ether formation | 4-(2-methoxyethyl)phenol, NaOH, epoxy chloropropane (30–80°C) | 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane |
| Amination | Isopropylamine in anhydrous methanol (30–60°C) | Metoprolol free base |
| Salt formation | Succinic acid in ethyl acetate (30–80°C) | Metoprolol succinate |
Substitution Reactions
Nucleophilic substitution occurs at the aromatic ether or secondary alcohol groups:
-
Alkaline hydrolysis : Sodium hydroxide (NaOH) cleaves the ether linkage under reflux.
-
Amination : Isopropylamine reacts with epoxide intermediates to form the β-amino alcohol structure .
Comparative Stability Data
| Property | This compound | (R)-Metoprolol |
|---|---|---|
| Metabolic half-life | ~8–12 hours | ~3–7 hours |
| Plasma clearance | 0.5 L/min | 0.8 L/min |
| Melting point | 38–41°C | 36–39°C |
Applications De Recherche Scientifique
Pharmacokinetic Studies
Use in Drug Metabolism Research
(R)-Metoprolol-d7 serves as a valuable internal standard in pharmacokinetic studies. The deuterated compound allows for precise quantification of metoprolol in biological samples using mass spectrometry techniques. For instance, a study utilized direct analysis in real time-mass spectrometry (DART-MS/MS) to simultaneously determine concentrations of several anti-arrhythmic drugs, including metoprolol and its metabolites. The use of this compound as an isotope-labeled internal standard improved accuracy and precision in therapeutic drug monitoring (TDM) practices .
Case Study: Therapeutic Drug Monitoring
In a clinical setting, researchers analyzed serum samples from patients undergoing treatment with anti-arrhythmic drugs. The inclusion of this compound facilitated rapid feedback on drug levels, demonstrating its effectiveness in optimizing individual dosing regimens for better patient outcomes .
Formulation Development
Impact on Extended-Release Formulations
this compound is instrumental in evaluating the pharmacokinetic profiles of extended-release formulations of metoprolol. Research has shown that variations in formulation can significantly affect the drug's release characteristics and subsequent absorption rates. By employing this compound in simulations, researchers can model how different excipients influence the pharmacokinetics of metoprolol extended-release tablets .
Table: Pharmacokinetic Parameters Influenced by Formulation Changes
| Parameter | Standard Metoprolol | This compound |
|---|---|---|
| Bioavailability | Varies by formulation | Varies by formulation |
| Half-life | 3-4 hours | Similar |
| Peak Plasma Concentration | Varies | Varies |
| Therapeutic Range | 100-200 ng/mL | 100-200 ng/mL |
Environmental Studies
Chiral Drug Analysis
The environmental fate of pharmaceuticals, including this compound, has been a focus of recent studies examining chiral drugs in aquatic systems. Research indicates that deuterated forms can help trace the environmental impact and degradation pathways of beta-blockers like metoprolol. This is crucial for understanding how these compounds behave in natural water bodies and their potential ecological effects .
Clinical Implications
Monitoring Cardiovascular Therapy
this compound is utilized in clinical research to monitor the efficacy of beta-blocker therapy in patients with cardiovascular diseases. Its role as an internal standard enhances the reliability of pharmacokinetic data, which is essential for tailoring treatment plans based on individual patient responses .
Mécanisme D'action
®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.
Reduced cardiac output: By decreasing the force of contraction.
Lowered blood pressure: By reducing the workload on the heart.
The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.
Comparaison Avec Des Composés Similaires
(R)-Metoprolol-d7 vs. (S)-Metoprolol-d7
While both enantiomers share identical deuterium substitution, their biological activities differ significantly. The (R)-enantiomer is pharmacologically active at β1 receptors, whereas the (S)-enantiomer has negligible activity . This distinction is critical for studies requiring enantiomer-specific metabolic profiling. For example, this compound is preferred in assays targeting active metoprolol metabolites, while (S)-Metoprolol-d7 may serve in chiral separation validations .
This compound vs. Rac-Metoprolol-d7
Rac-Metoprolol-d7 contains both (R)- and (S)-enantiomers in equal proportions. It is less expensive ($373/mg vs. $404/mg for this compound) but lacks enantiomeric specificity . Rac-Metoprolol-d7 is suitable for non-stereoselective assays, such as environmental degradation studies, where metabolic differences between enantiomers are irrelevant .
Table 1: Enantiomeric Comparison of Metoprolol-d7 Variants
Comparison with Other Deuterated Beta-Blockers
Deuterated beta-blockers like atenolol-d7, propranolol-d7, and sotalol-d6 are structurally analogous to metoprolol but differ in receptor selectivity and deuterium substitution sites.
Key Differences:
- Atenolol-d7: Lacks membrane-stabilizing activity, making it less suitable for lipophilic matrix analyses compared to metoprolol-d7 .
- Propranolol-d7: Non-selective β-blocker with higher lipophilicity, preferred for central nervous system studies .
- Sotalol-d6 : Contains six deuteriums and exhibits Class III antiarrhythmic activity, limiting its cross-utility in metoprolol-specific assays .
Comparison with Non-Beta-Blocker Deuterated ISs
This compound is sometimes used as an IS for structurally dissimilar drugs like diltiazem (a calcium channel blocker) and verapamil due to shared matrix effects and extraction recoveries . However, deuterated analogs of the target analyte (e.g., amiodarone-d4 for amiodarone) generally provide superior precision, as seen in DART-MS assays where analyte-IS structural homology reduces signal variability by >15% .
Analytical Performance Metrics:
- Reproducibility : this compound achieves <8% CV in metoprolol quantification vs. >12% CV when used for diltiazem .
- Sensitivity : Limits of detection (LOD) for metoprolol with this compound are 0.1 ng/mL, compared to 0.5 ng/mL for cross-applications .
Metabolic Stability and Deuterium Effects
Deuterium slows cytochrome P450-mediated oxidation, extending the half-life of this compound compared to non-deuterated (R)-metoprolol. This property minimizes interference from IS degradation during long-term storage or extended MS runs . In contrast, non-deuterated ISs like α-ergocryptine require frequent recalibration under similar conditions .
Activité Biologique
(R)-Metoprolol-d7 is a deuterated form of the selective beta-1 adrenergic receptor blocker metoprolol, widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. The deuteration enhances its stability and can aid in pharmacokinetic studies, making it a valuable compound for research in both clinical and experimental settings.
This compound functions primarily by selectively blocking beta-1 adrenergic receptors, which are predominantly found in cardiac tissues. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately decreasing cardiac output and blood pressure. The compound's mechanism involves inhibition of cyclic adenosine monophosphate (cAMP) production, which subsequently reduces the activity of protein kinase A (PKA) and the phosphorylation of target proteins involved in cardiac function.
Pharmacokinetics
Research indicates that this compound exhibits unique pharmacokinetic properties due to its deuterated structure. A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) demonstrated that the compound's metabolism is influenced by various factors including age, sex, dosage, and interactions with other medications .
Key Pharmacokinetic Findings:
- Half-life : Approximately 3 to 6 hours.
- Bioavailability : Ranges from 40% to 50%.
- Volume of distribution : High distribution volume suggests extensive tissue uptake.
Comparison with (S)-Metoprolol
The biological activity of this compound is often compared with its enantiomer (S)-Metoprolol, which has been shown to have a significantly higher affinity for beta-1 receptors. This difference emphasizes the importance of chirality in drug efficacy; while this compound does exhibit beta-blocking activity, it is less potent than its counterpart.
| Property | This compound | (S)-Metoprolol |
|---|---|---|
| Beta-1 Affinity | Lower | Higher |
| Clinical Use | Cardiovascular | Cardiovascular |
| Metabolism | CYP2D6 dependent | CYP2D6 dependent |
Clinical Study on Metoprolol Concentrations
A cross-sectional study analyzed metoprolol concentrations in various biological samples including plasma, urine, and exhaled breath condensate (EBC). The study involved 39 patients and highlighted significant variability in drug levels correlated with dosage and individual metabolic patterns. Notably, plasma concentrations ranged from 1.15 to 253.21 µg·L after administration of various doses .
Adverse Event Reporting
A historical analysis using data from the US Food and Drug Administration's Adverse Event Reporting System indicated that generic formulations of metoprolol had higher rates of adverse events compared to brand formulations. This underscores the clinical relevance of monitoring drug formulations post-market .
Drug Interactions
This compound has been shown to interact significantly with CYP2D6 inhibitors such as paroxetine. Such interactions can lead to increased plasma concentrations of both (R)- and (S)-metoprolol, necessitating careful dose adjustments in clinical settings .
Therapeutic Drug Monitoring
The importance of therapeutic drug monitoring (TDM) for metoprolol was emphasized in studies focusing on individualized patient care. TDM allows for optimization of dosing regimens based on measured drug levels in biological fluids, enhancing safety and efficacy .
Q & A
Q. How is (R)-Metoprolol-d7 utilized as an internal standard in LC-MS/MS quantification of metoprolol and its metabolites?
this compound is employed as a stable isotopically labeled internal standard (SIL-IS) to enhance precision in quantitative analyses. Its deuterium atoms (seven substitutions) create a distinct mass shift, enabling differentiation from non-deuterated metoprolol in mass spectrometry. For example, in LC-MS/MS workflows, transitions such as m/z 275 → 123 for metoprolol-d7 are monitored, with collision energies optimized at -11.5 V for ionization stability . This approach minimizes matrix effects and improves recovery rates in complex biological or environmental samples (e.g., wastewater extracts) by compensating for analyte loss during sample preparation .
Q. What synthetic methodologies ensure high enantiomeric purity of this compound for research applications?
Synthesis involves enantioselective catalysis or chiral resolution techniques. For instance, chiral chromatography using columns like Chiralpak AD-H or cellulose-based stationary phases can separate (R)- and (S)-enantiomers of metoprolol-d7 after deuteration. The deuterium is typically introduced at metabolically stable positions (e.g., methyl or methoxy groups) via hydrogen-deuterium exchange under controlled acidic or basic conditions. Purity (>99%) is validated using chiral HPLC coupled with polarimetric detection, ensuring minimal cross-contamination between enantiomers .
Q. How does deuteration influence the metabolic stability of this compound compared to non-deuterated metoprolol?
Deuteration at key metabolic sites (e.g., positions vulnerable to cytochrome P450 oxidation) introduces a kinetic isotope effect (KIE), slowing enzymatic degradation. For example, in vitro hepatic microsomal studies show a 2–3-fold increase in half-life for this compound compared to its non-deuterated counterpart. This allows researchers to track parent compound pharmacokinetics without interference from rapid metabolite formation, particularly in CYP2D6-mediated pathways .
Advanced Research Questions
Q. What strategies resolve co-elution challenges when separating this compound from its (S)-enantiomer in chiral analytical methods?
Advanced chiral separation requires optimizing mobile phase composition and column temperature. For instance, using a Chiralcel OD-RH column with a hexane/ethanol/isopropylamine (90:10:0.1 v/v) mobile phase at 25°C achieves baseline resolution (Rs > 2.0) between enantiomers. Additionally, coupling with high-resolution mass spectrometry (HRMS) enables deconvolution of co-eluting peaks via exact mass differences (Δm/z = 0.002–0.005) attributable to isotopic fine structure .
Q. Which in vitro models best replicate the stereoselective pharmacokinetics of this compound in human tissues?
Primary human hepatocytes or transfected cell lines (e.g., HEK293 expressing CYP2D6) are preferred for studying stereoselective metabolism. These models retain enzyme activity and membrane transporters (e.g., OCT1), enabling quantification of enantiomer-specific hepatic uptake and clearance. For distribution studies, 3D spheroid models or perfused organ systems (e.g., liver-on-a-chip) provide tissue-level resolution of deuterated vs. non-deuterated compound partitioning .
Q. How can contradictions in tissue-specific distribution data for this compound be resolved?
Discrepancies often arise from variability in tissue homogenization protocols or ionization suppression in mass spectrometry. To address this:
- Use isotopic dilution methods: Spiking tissues with known quantities of this compound before extraction corrects for recovery inefficiencies .
- Employ orthogonal validation: Cross-validate LC-MS/MS results with MALDI imaging or radiolabeled studies (e.g., using ³H-metoprolol analogs) to confirm spatial distribution patterns .
- Standardize sampling protocols: For environmental studies, passive sampling devices (e.g., o-DGTs) pre-spiked with deuterated standards normalize analyte adsorption kinetics across heterogeneous matrices .
Methodological Considerations
- Data Analysis : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in pharmacokinetic studies, incorporating covariates like CYP2D6 genotype .
- Quality Control : Include batch-specific calibration curves with ≥6 points and replicate injections (n=3) to ensure intraday precision (CV < 15%) .
- Ethical Compliance : For human studies, document deuterated compound safety profiles per ICH M3(R2) guidelines, emphasizing non-radioactive tracer status and minimal systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
